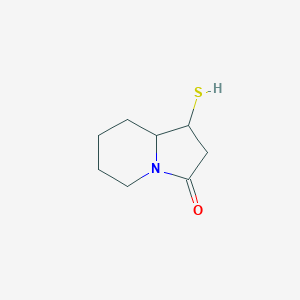
1-Sulfanyl-octahydroindolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Sulfanyl-octahydroindolizin-3-one is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Sulfanyl-octahydroindolizin-3-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound possesses a unique chemical structure that contributes to its biological activity. Below are its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H13NOS |
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfanyl group may play a crucial role in redox reactions, influencing the compound's overall activity. Additionally, the compound's structure allows it to modulate enzyme activity and receptor interactions, which are critical for its antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its potential against various bacterial strains. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) assays, revealing promising results against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound demonstrated the following results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these bacteria.
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon (HCT-116), bladder (NBT-T2), and pancreatic (Panc-1) cancers.
Case Study: Anticancer Efficacy
A notable study assessed the compound's anticancer activity using an MTT assay, which measures cell viability post-treatment. The results were as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 0.077 |
| NBT-T2 | 0.080 |
| Panc-1 | 0.102 |
These IC50 values indicate that this compound possesses potent anticancer properties, particularly against HCT-116 cells.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
1-sulfanyl-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C8H13NOS/c10-8-5-7(11)6-3-1-2-4-9(6)8/h6-7,11H,1-5H2 |
InChI Key |
ZRMNYZCJQSXTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(CC2=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















